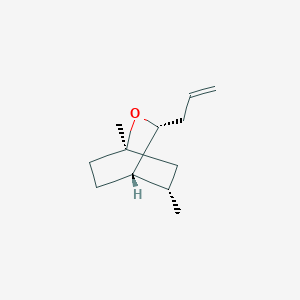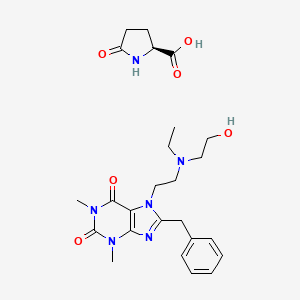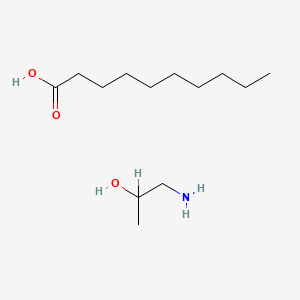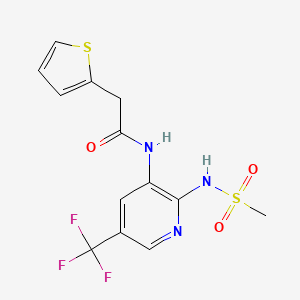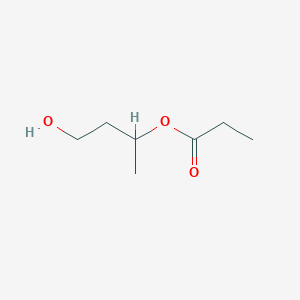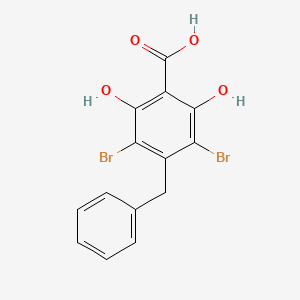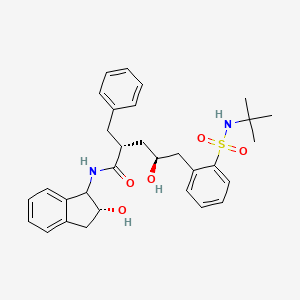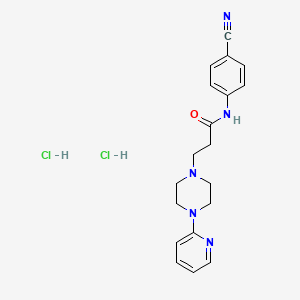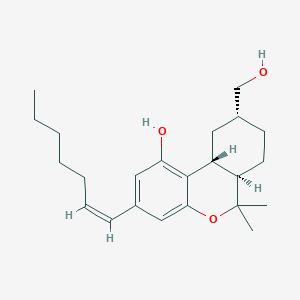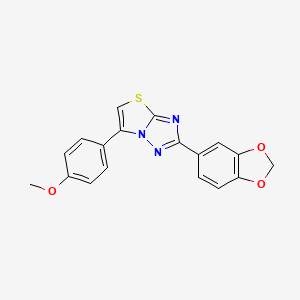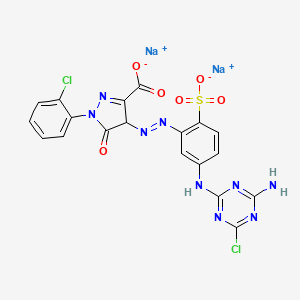
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt is a complex organic compound. It is often used in various industrial applications, including dyes and pigments due to its vibrant color properties. This compound is known for its stability and resistance to various environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the azo group, and finally the formation of the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound can be used as a staining agent due to its strong color properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is widely used in the production of dyes and pigments. Its stability and resistance to fading make it ideal for use in textiles, plastics, and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, potassium salt
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its stability, color properties, and reactivity make it valuable in various applications.
Propriétés
Numéro CAS |
99670-22-1 |
|---|---|
Formule moléculaire |
C19H11Cl2N9Na2O6S |
Poids moléculaire |
610.3 g/mol |
Nom IUPAC |
disodium;4-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13Cl2N9O6S.2Na/c20-9-3-1-2-4-11(9)30-15(31)13(14(29-30)16(32)33)28-27-10-7-8(5-6-12(10)37(34,35)36)23-19-25-17(21)24-18(22)26-19;;/h1-7,13H,(H,32,33)(H,34,35,36)(H3,22,23,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
SHBZDDCVTWQNFH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


